tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
Overview
Description
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate: is an organic compound with the molecular formula C12H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions.
Comparison with Similar Compounds
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Comparison:
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate has a similar structure but with a cyclobutyl ring instead of a cyclopentyl ring. This difference in ring size can affect the compound’s reactivity and steric properties.
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate contains a cyclopropyl ring, which is smaller and more strained than the cyclopentyl ring. This strain can lead to different reactivity patterns.
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a stereoisomer of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate, meaning it has the same molecular formula but a different spatial arrangement of atoms. This can result in different biological activities and chemical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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